N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a complex organic compound that features a unique combination of benzodioxin and pyrimidin structures
Properties
Molecular Formula |
C15H14F3N3O2 |
|---|---|
Molecular Weight |
325.29 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H14F3N3O2/c1-21(14-7-13(15(16,17)18)19-9-20-14)8-10-2-3-11-12(6-10)23-5-4-22-11/h2-3,6-7,9H,4-5,8H2,1H3 |
InChI Key |
UWRURCHWYOYMKF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=NC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles like sodium azide (NaN₃). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzodioxin or pyrimidin derivatives.
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The exact mechanism of action for N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-substituted-N-(2,3-dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-6-(trifluoromethyl)pyrimidin-4-amine is unique due to its trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other benzodioxin derivatives and potentially more effective in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
